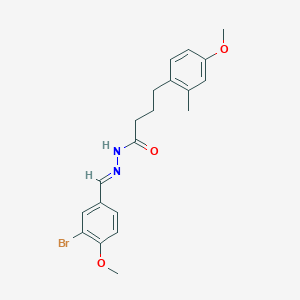![molecular formula C18H16N2OS B297953 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its ability to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. These include antioxidant and anti-inflammatory activities, as well as antimicrobial and anticancer activities. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol in lab experiments include its potent activity and its ability to exhibit a wide range of biochemical and physiological effects. However, its limitations include its complex synthesis process and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to explore its potential use as a pesticide and as a building block for the synthesis of various materials.
Synthesemethoden
The synthesis of 2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-aminomethylphenol with 4,5-dihydronaphtho[1,2-d][1,3]thiazole in the presence of a suitable catalyst. This is followed by the addition of a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. In agriculture, it has been shown to exhibit potent antimicrobial activity, making it a potential candidate for use as a pesticide. In materials science, it has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Eigenschaften
Molekularformel |
C18H16N2OS |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C18H16N2OS/c21-15-8-4-2-6-13(15)11-19-18-20-17-14-7-3-1-5-12(14)9-10-16(17)22-18/h1-8,21H,9-11H2,(H,19,20) |
InChI-Schlüssel |
UQAGTTHQFCGGRS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)


![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)
